molecular formula C11H15BrO3 B8614663 4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

Cat. No. B8614663
M. Wt: 275.14 g/mol
InChI Key: IYOSRMOIJJWLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05985896

Procedure details

Bromoacetaldehyde dimethylacetal (6.05 ml) was added to a stirred solution of 4-bromo-2-methylphenol (10.0 g) and KOH (5.0 g) in dry DMSO (40 ml). The solution was warmed to 100° C. for 4 hours. After this time the reaction mixture was cooled to room temperature and poured into water (200 ml). The aqueous layer was extracted with ether (2×100 ml). The combined organic layers were separated, washed with 2N aqueous NaOH (2×50 ml), dried over MgSO4, filtered, and the solvent removed under reduced pressure to afford a brown oil. Purification by MPLC (15% ethyl acetate/n-hexane) afforded 4-bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene as a colourless oil (6.24 g). 1H NMR (360 MHz,CDCl3)δ2.21 (3H, s), 3.46 (6H,s), 3.98 (2H, d, J=3.6 Hz), 4.69 (1H, t, J=3.6 Hz), 6.56 (1H, d, J=7.2 Hz), 7.26 (1H, d, J=7.2 Hz), 7.39 (1H, s).
Quantity
6.05 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4]Br.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([CH3:16])[CH:10]=1.[OH-].[K+].O>CS(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])=[C:11]([CH3:16])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.05 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were separated
WASH
Type
WASH
Details
washed with 2N aqueous NaOH (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by MPLC (15% ethyl acetate/n-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC(OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.